Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2-6,12,18H,7-10H2,1H3/t12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHPCHKVLAYMAK-GXTWGEPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and comparisons with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C14H18FNO3
- Molecular Weight : 267.3 g/mol
- CAS Number : 1643500-09-7
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Cyclization of appropriate precursors to form the piperidine structure.
- Introduction of Functional Groups :
- Fluorination using diethylaminosulfur trifluoride (DAST).
- Hydroxylation through oxidation reactions.
- Carboxylation and Benzylation : Introduction of the carboxylate and benzyl groups through specific reactions under basic conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of fluorine and hydroxyl groups enhances its binding affinity to biological molecules, making it a candidate for further therapeutic exploration. Ongoing research aims to elucidate the specific pathways and targets involved in its mechanism of action.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- In Vitro Studies : The compound has shown significant antiproliferative effects in various cancer cell lines, including breast cancer cells (e.g., MCF-7) with IC50 values reported around 52 nM .
- Mechanism : It appears to induce cell cycle arrest and apoptosis, possibly by disrupting microtubule dynamics, which is critical for cancer cell proliferation .
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | Trifluoromethyl group instead of methyl | Enhanced potency against certain cancer types |
| Cis-benzyl 3-fluoro-4-hydroxy-4-ethylpiperidine-1-carboxylate | Ethyl group instead of methyl | Varies in binding affinity and activity |
Case Studies
- Antiproliferative Effects : In a study focusing on MCF-7 breast cancer cells, cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine demonstrated significant inhibition of cell viability and induced apoptosis through mechanisms involving tubulin polymerization disruption .
- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the piperidine ring can significantly alter biological activity, suggesting that specific functional groups are crucial for efficacy against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared with three analogs:
Trans-Benzyl 3-Fluoro-4-Hydroxy-4-Methylpiperidine-1-Carboxylate (CAS: 1612176-01-8)
Cis-Benzyl 3-Fluoro-4-Hydroxy-4-(Trifluoromethyl)Piperidine-1-Carboxylate (CAS: 1951439-26-1)
Benzyl (3S,4R)-4-Fluoro-3-Hydroxypiperidine-1-Carboxylate (CAS: 1207853-10-8)
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Detailed Analysis of Structural Modifications
Cis vs. Trans Stereochemistry
The trans isomer (CAS: 1612176-01-8) shares the same substituents as the target compound but adopts a trans configuration at the 3-fluoro and 4-hydroxy-4-methyl positions. This stereochemical inversion may reduce compatibility with chiral biological targets, such as enzymes or receptors, due to altered spatial alignment .
Trifluoromethyl Substitution
Replacing the 4-methyl group with a trifluoromethyl group (CAS: 1951439-26-1) introduces three electronegative fluorine atoms. This modification significantly increases molecular weight (333.28 vs. 267.30) and enhances metabolic stability by resisting oxidative degradation. However, the bulky CF3 group may reduce solubility in aqueous media .
Positional Isomerism
Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate (CAS: 1207853-10-8) shifts the fluorine and hydroxyl groups to the 4- and 3-positions, respectively. The (3S,4R) configuration may also confer distinct binding properties in enantioselective reactions .
Implications for Drug Design and Development
- Stereochemistry : The cis configuration in the target compound may offer superior target engagement compared to its trans counterpart, as seen in other piperidine-based therapeutics.
- Substituent Effects : The methyl group balances lipophilicity and solubility, while the trifluoromethyl analog trades solubility for enhanced stability.
- Positional Isomerism: Altered substituent positions highlight the sensitivity of biological activity to minor structural changes, emphasizing the need for precise synthetic control.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to achieve high stereochemical purity in the synthesis of cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate?
- Methodological Answer : Multi-step protocols using chiral precursors or asymmetric catalysis are critical. For example, fluorination at the 3-position requires controlled conditions (e.g., −78°C in anhydrous THF) to minimize racemization . Solvent choice (e.g., dichloromethane or THF) and bases like triethylamine can enhance reaction efficiency. Continuous flow reactors may improve yield and stereoselectivity for scale-up .
Q. Which analytical techniques are essential for confirming structural integrity and stereochemistry?
- Methodological Answer : Use a combination of:
- Chiral HPLC with polysaccharide-based columns to resolve enantiomers.
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and coupling constants (e.g., for fluorine-proton coupling) .
- X-ray crystallography to unambiguously assign stereochemistry if crystalline derivatives are obtainable .
Q. What are the key safety and storage protocols for handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the benzyl ester or hydroxyl group oxidation .
- Handling : Use PPE (nitrile gloves, chemical goggles) and work in a fume hood to avoid inhalation or skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How does the 3-fluoro substituent influence reactivity in nucleophilic substitution compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, accelerating SN2 reactions at the 4-hydroxy-4-methyl position. However, steric hindrance from the methyl group may reduce accessibility. Comparative kinetic studies (e.g., with O-labeled water) can quantify reaction rates .
Q. What computational approaches predict binding affinity to biological targets like enzymes or receptors?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray structures of target proteins (e.g., kinases or GPCRs) to model interactions with the piperidine core and benzyl group.
- Molecular dynamics simulations (AMBER, GROMACS) to assess stability of ligand-receptor complexes, focusing on hydrogen bonding with the 4-hydroxy group and hydrophobic interactions with the methyl substituent .
Q. How can researchers resolve contradictions in reported solubility data across solvent systems?
- Methodological Answer : Standardize solubility testing via:
- Shake-flask method with HPLC quantification under controlled pH and temperature.
- Co-solvency studies (e.g., DMSO/water mixtures) to map polarity-driven solubility trends. Discrepancies may arise from impurities or hydration states; recrystallization and Karl Fischer titration can validate sample purity .
Q. What role does the cis configuration play in modulating biological activity compared to trans isomers?
- Methodological Answer :
- Synthesize and isolate both isomers via preparative chromatography.
- Compare IC₅₀ values in enzyme inhibition assays (e.g., serine hydrolases) or cellular uptake studies using radiolabeled analogs. Stereospecific activity often correlates with spatial alignment of the hydroxy and fluorine groups .
Contradiction Analysis and Experimental Design
Q. Why do different studies report varying stability profiles for this compound under acidic conditions?
- Methodological Answer : Stability depends on protonation states of the piperidine nitrogen. Conduct pH-rate profiling (e.g., 0.1–6.0 M HCl) with UV-Vis or NMR monitoring. The benzyl ester’s lability in strong acids may dominate degradation kinetics, overshadowing the hydroxy group’s effects .
Q. How can researchers address discrepancies in reported melting points?
- Methodological Answer :
- Verify purity via DSC (differential scanning calorimetry) and elemental analysis.
- Polymorphism screening (e.g., slurry conversion in ethanol/acetone) can identify metastable forms. Contamination by synthetic intermediates (e.g., tert-butyl precursors) may artificially depress observed melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
